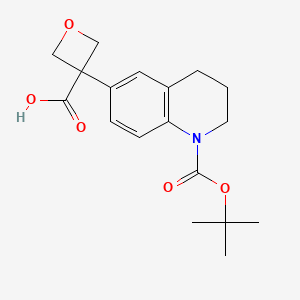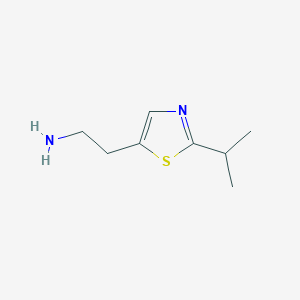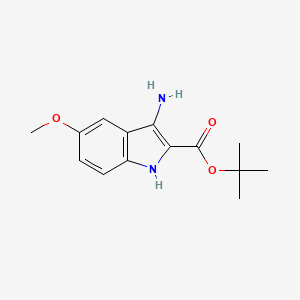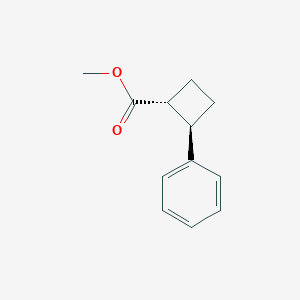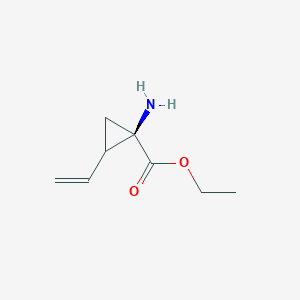
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound that plays a significant role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the development of anti-hepatitis C virus drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the desymmetrization of a malonate diester derivative. One efficient method utilizes enzymatic desymmetrization with engineered esterase from Bacillus subtilis . The process begins with the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid, which is then transformed into the desired product .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high enantioselectivity and efficiency. The use of p-nitrobenzyl esterase from Bacillus subtilis NBRC3027, which has been optimized through mutation, allows for the production of (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid with an enantiopurity of 98.9% .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is extensively used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical compounds. It is crucial in the development of drugs for treating various diseases, including cancer, viral infections, cardiovascular diseases, and neurological disorders . Its high enantioselectivity makes it valuable in the synthesis of chiral drugs, which require specific stereochemistry for efficacy.
Mecanismo De Acción
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in the synthesis of active pharmaceutical ingredients that target viral enzymes, receptors, or other biological molecules. The exact mechanism depends on the final drug product synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1R,2R)-1-amino-2-vinylcyclopropanecarboxylic acid
- (1S,2R)-1-amino-2-vinylcyclopropanecarboxylic acid
Uniqueness
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry, which is essential for the synthesis of certain chiral drugs. Its high enantioselectivity and efficiency in industrial production make it a preferred intermediate in pharmaceutical synthesis .
Propiedades
Número CAS |
922164-25-8 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1 |
Clave InChI |
NBJXCTLFPNBZSG-QFSRMBNQSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(CC1C=C)N |
SMILES canónico |
CCOC(=O)C1(CC1C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
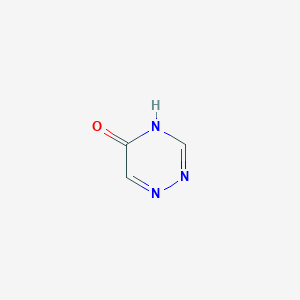

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
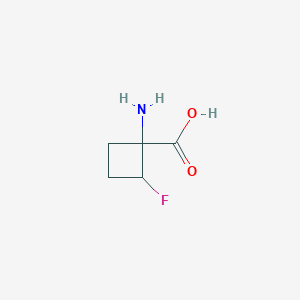
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
